A Technical Guide to 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS RN: 71701-92-3)
A Technical Guide to 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (CAS RN: 71701-92-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. The document details its chemical and physical properties, a validated synthesis protocol, and its application in palladium-catalyzed cross-coupling reactions. Experimental workflows and catalytic cycles are visualized to facilitate a deeper understanding of its synthetic utility.
Chemical and Physical Properties
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine is a halogenated and trifluoromethylated pyridine derivative.[1] The presence of bromine, chlorine, and a trifluoromethyl group on the pyridine ring imparts unique reactivity and renders it a valuable intermediate in the synthesis of more complex molecules.[2] The trifluoromethyl group, in particular, is a desirable feature in drug design as it can enhance metabolic stability, binding affinity, and lipophilicity of the final active pharmaceutical ingredient. This compound is a solid at room temperature with a melting point between 28-32 °C.[3]
| Property | Value | Reference |
| CAS Number | 71701-92-3 | [1] |
| Molecular Formula | C₆H₂BrClF₃N | [1] |
| Molecular Weight | 260.44 g/mol | [1] |
| Appearance | Solid | [3] |
| Melting Point | 28-32 °C | [3] |
| Boiling Point | Not available | |
| Density | Not available | |
| SMILES | FC(F)(F)c1cnc(Cl)c(Br)c1 | [3] |
| InChI Key | GVQLMGPWTHAUPV-UHFFFAOYSA-N | [3] |
Synthesis of 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine
A common synthetic route to 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine involves the chlorination of 3-bromo-5-(trifluoromethyl)pyridin-2-ol.
Experimental Protocol:
Materials:
-
3-bromo-5-(trifluoromethyl)pyridin-2-ol
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution (NaHCO₃ aq.)
-
Brine
-
Magnesium sulfate (MgSO₄)
-
Ice
Procedure:
-
A mixture of 3-bromo-5-(trifluoromethyl)pyridin-2-ol (e.g., 37.75 g, 0.16 mol) and phosphorus oxychloride (e.g., 75 mL) is stirred at 100 °C for 5 hours.
-
After cooling to room temperature, the reaction mixture is carefully poured into ice-water.
-
The aqueous mixture is extracted twice with dichloromethane.
-
The combined organic layers are washed sequentially with saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography to yield 3-bromo-2-chloro-5-(trifluoromethyl)pyridine as a white solid.
Applications in Palladium-Catalyzed Cross-Coupling Reactions
The bromine and chlorine atoms on the pyridine ring serve as reactive handles for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of pharmaceuticals and agrochemicals.
Suzuki-Miyaura Coupling
Materials:
-
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equiv)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by an appropriate method (e.g., TLC or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. A general protocol for the Sonogashira coupling of a brominated pyridine derivative is provided as a representative example.
Materials:
-
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)
-
Copper(I) iodide (CuI, 2-10 mol%)
-
Amine base (e.g., triethylamine, 2-3 equiv)
-
Anhydrous solvent (e.g., THF, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine, the palladium catalyst, and copper(I) iodide.
-
Add the anhydrous solvent and the amine base.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress.
-
Once complete, dilute the mixture with an organic solvent and filter through celite.
-
The filtrate is washed, dried, and concentrated. The crude product is purified by column chromatography.[4]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. A general protocol for this reaction is described below.
Materials:
-
3-Bromo-2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., a biarylphosphine ligand, 2-10 mol%)
-
Strong base (e.g., NaOt-Bu, 1.2-1.5 equiv)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the anhydrous solvent, followed by the amine and then 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.
-
Seal the vessel and heat the reaction mixture to the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction until completion.
-
After cooling, the reaction is quenched, and the product is extracted.
-
The organic extracts are combined, dried, and concentrated, and the product is purified by chromatography.
Visualizations
Experimental Workflow
The following diagram illustrates a general experimental workflow for a palladium-catalyzed cross-coupling reaction involving 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.
Caption: General experimental workflow for cross-coupling.
Catalytic Cycle
The following diagram illustrates the catalytic cycle of a generic Suzuki-Miyaura cross-coupling reaction, which is a common application for 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine.
Caption: Suzuki-Miyaura catalytic cycle.
